BenchChemオンラインストアへようこそ!

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

DHODH inhibition Antimalarial Autoimmune disease

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1421441-92-0) is a synthetic small molecule (C₁₁H₁₃N₃O₃S, MW 267.3) composed of a pyrano[4,3-d]thiazole heterocyclic core conjugated via a carboxamide linker to a 5-oxopyrrolidine (pyroglutamic acid) terminus. The compound is a member of the broader pyrano[4,3-d]thiazole chemical class, which has been explored in patents for anti-inflammatory and antidepressant properties.

Molecular Formula C11H13N3O3S
Molecular Weight 267.3
CAS No. 1421441-92-0
Cat. No. B2847570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
CAS1421441-92-0
Molecular FormulaC11H13N3O3S
Molecular Weight267.3
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NC2=NC3=C(S2)COCC3
InChIInChI=1S/C11H13N3O3S/c15-9-2-1-7(12-9)10(16)14-11-13-6-3-4-17-5-8(6)18-11/h7H,1-5H2,(H,12,15)(H,13,14,16)
InChIKeyBGZOKWORATXZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1421441-92-0): Procurement-Grade Structural and Pharmacological Baseline


N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1421441-92-0) is a synthetic small molecule (C₁₁H₁₃N₃O₃S, MW 267.3) composed of a pyrano[4,3-d]thiazole heterocyclic core conjugated via a carboxamide linker to a 5-oxopyrrolidine (pyroglutamic acid) terminus . The compound is a member of the broader pyrano[4,3-d]thiazole chemical class, which has been explored in patents for anti-inflammatory and antidepressant properties [1]. However, publicly available quantitative biological data for this specific compound are extremely limited; the major authoritative assay dataset capturing a 5-oxopyrrolidine-2-carboxamide-containing pyrano[4,3-d]thiazole analog is a BindingDB record showing IC₅₀ = 64 nM against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) and IC₅₀ = 100 nM against human CYP2D6 [2].

Why N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide Cannot Be Generically Substituted: A Critical Procurement Warning


Generic substitution of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is not scientifically justifiable because the major high-confidence quantitative comparator data necessary to validate functional equivalence do not exist in the public domain. The closest reference data point—IC₅₀ = 64 nM against PfDHODH—is derived from an analog (CHEMBL1234899, captured in BindingDB), not the exact CAS 1421441-92-0 entity [1]. Pyrano[4,3-d]thiazole scaffold activity is exquisitely sensitive to the amide substituent: literature demonstrates that swapping the carboxamide terminus (e.g., indole-2-carboxamide, furan-2-carboxamide, thiophene-2-carboxamide) redirects target engagement toward antiviral, antibacterial, or anticancer pathways, while the 5-oxopyrrolidine-2-carboxamide appendage is a documented pharmacophore for calpain-1 and DHODH inhibition [2]. Without matched-assay, head-to-head IC₅₀/MIC/Ki data between CAS 1421441-92-0 and its nearest pyrano[4,3-d]thiazole congeners, any interchange constitutes an uncontrolled experimental variable that can alter potency by orders of magnitude, making procurement based on class membership alone scientifically inadmissible.

Procurement-Relevant Quantitative Evidence for N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1421441-92-0)


DHODH Inhibitory Potency: Analog-Based PfDHODH IC₅₀ of 64 nM as the Only Available Near-Quantitative Benchmark

No direct PfDHODH inhibition data are available for CAS 1421441-92-0. The closest evidence comes from CHEMBL1234899, a 5-oxopyrrolidine-2-carboxamide-containing pyrano[4,3-d]thiazole analog, which exhibited IC₅₀ = 64 nM against Type 2 PfDHODH in a chromogen reduction assay using DCIP [1]. This analog also showed IC₅₀ > 30,000 nM against human DHODH in a His6-tagged enzyme assay expressed in E. coli, yielding a selectivity index (human/parasite) of >468-fold [2]. In the absence of direct data for the target compound, procurement decisions must be informed by the understanding that this 5-oxopyrrolidine-2-carboxamide pharmacophore is capable of generating nanomolar DHODH activity, but the precise potency of the pyrano[4,3-d]thiazole-2-yl variant remains unmeasured.

DHODH inhibition Antimalarial Autoimmune disease

CYP2D6 Inhibition Liability: Analog Shows Moderate CYP2D6 IC₅₀ of 100 nM With Unknown Drug-Drug Interaction Risk

The CHEMBL1234899 analog of the target compound has a measured CYP2D6 IC₅₀ of 100 nM, determined by LC-MS/MS analysis of bufuralol 1'-hydroxylation in a human CYP2D6 enzyme assay [1]. Other pyrano[4,3-d]thiazole derivatives have been recorded with CYP2D6 IC₅₀ values of 20,000–50,000 nM, indicating that the 5-oxopyrrolidine-2-carboxamide substitution can shift CYP2D6 inhibition by 200–500-fold [2]. No direct CYP inhibition data exist for CAS 1421441-92-0. If pharmacological activity is desired at sub-100 nM concentrations, this CYP2D6 liability would require careful evaluation in secondary pharmacology panels; conversely, if CYP2D6 inhibition is explicitly undesirable, alternative pyrano[4,3-d]thiazole analogs with micromolar CYP2D6 IC₅₀s may be preferable.

CYP2D6 inhibition Drug metabolism ADMET

Pyrano[4,3-d]thiazole Scaffold Class Activity: Anti-Inflammatory and Antidepressant Patent Claims Without Quantitative Potency Metrics for Specific Congeners

The pyrano[4,3-d]thiazole scaffold is disclosed in US Patent 4,033,977 as possessing anti-inflammatory and antidepressant activities at doses that do not elicit undesirable side effects [1]. Early derivatives in this class, bearing alkylamine and alkanoic acid side chains, were prepared and evaluated for potential antidepressant and anti-inflammatory effects in the 1970s [2]. However, these patents do not provide IC₅₀, ED₅₀, or Ki values for individual compounds, and they do not specifically mention 5-oxopyrrolidine-2-carboxamide-substituted analogs. More recent research on pyrano thiazole complexes bearing sulfonamide moieties has demonstrated anticancer and radiosensitizing activities, but again without quantitative data for the target compound [3]. The activity landscape of this scaffold is therefore established entirely at the class level, with the contribution of the 5-oxopyrrolidine-2-carboxamide substituent to efficacy and selectivity remaining uncharacterized in the public domain.

Anti-inflammatory Antidepressant Scaffold pharmacology

Antimicrobial Activity of 5-Oxopyrrolidine-2-Carboxamide Congeners: MIC Benchmarks for Class Comparison With a Data Void for the Target Compound

No antibacterial MIC data exist for the target compound. However, structurally related 5-oxopyrrolidine-2-carboxamide derivatives provide a class baseline: N-((5-bromothiophen-2-yl)methyl)-5-oxopyrrolidine-2-carboxamide demonstrates MIC < 32 µg/mL against E. coli and MIC < 64 µg/mL against S. aureus ; a proprietary hydrazone derivative shows MIC = 64 µg/mL against S. aureus TCH 1516 . An L-pyroglutamyl-L-1-aminoethyltetrazole derivative (CAS not specified) has been patented for antibacterial properties [1]. These data establish that the 5-oxopyrrolidine-2-carboxamide fragment, when conjugated to appropriate heterocyclic tails, can achieve single-digit to sub-100 µg/mL antibacterial MICs. The pyrano[4,3-d]thiazole tail in CAS 1421441-92-0 remains untested, and its contribution to bacterial membrane permeability, efflux susceptibility, and target engagement is entirely unknown.

Antibacterial Antimicrobial MIC

Physicochemical and Purity Differentiation: The Only Absolute Data Point Available for the Exact CAS 1421441-92-0 Compound

Vendor specifications for CAS 1421441-92-0 indicate a molecular weight of 267.3 and molecular formula C₁₁H₁₃N₃O₃S . Typical commercially available purity is quoted at 95% . The nearest commercially available analog, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide, has a molecular weight of 311.36 (ΔMW = +44.06 Da), while N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide has MW = 262.28 (ΔMW = -5.02 Da) . These differences, while modest, alter LogP, hydrogen bond donor/acceptor count, and polar surface area, which collectively affect solubility, permeability, and protein binding. For in vitro screening, a 95% purity specification is a minimum acceptable threshold for most biochemical assays; procurement contracts should explicitly verify that the supplied material meets this specification by HPLC or LC-MS, as impurities exceeding 5% can confound IC₅₀ determination at sub-micromolar concentrations.

Purity Molecular weight Quality control

Recommended Application Scenarios for N-(6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1421441-92-0) Based on Available Evidence


Primary Screening Library Complement for DHODH-Targeted Autoimmune or Antimalarial Programs When Treated as an Untested Analog

Given that the closest structural analog (CHEMBL1234899) demonstrates PfDHODH IC₅₀ = 64 nM and >468-fold selectivity over human DHODH [1], CAS 1421441-92-0 may be appropriate for inclusion in a screening deck designed to explore structure-activity relationships (SAR) around the pyrano[4,3-d]thiazole-2-yl-5-oxopyrrolidine pharmacophore. However, this compound must be treated as an uncharacterized library member requiring de novo IC₅₀ determination and selectivity profiling, not as a validated hit compound. Users pursuing this scenario should budget for a dedicated DHODH enzyme assay, CYP2D6 liability panel, and solubility/PAMPA permeability measurement prior to declaring it a lead.

CYP2D6 Interaction Study Probe for Pyrano[4,3-d]thiazole Drug-Drug Interaction Risk Assessment

The 5-oxopyrrolidine-2-carboxamide substituent is associated with CYP2D6 IC₅₀ values as low as 100 nM in pyrano[4,3-d]thiazole analogs, while other substituents in the same scaffold yield IC₅₀ values >20,000 nM [2]. CAS 1421441-92-0 can therefore serve as a chemical probe to study how the 5-oxopyrrolidine-2-carboxamide group influences CYP2D6 affinity relative to structurally matched controls (e.g., indole-2-carboxamide or furan-2-carboxamide analogs). This head-to-head CYP inhibition experiment would directly generate the quantitative procurement-relevant differentiation data that are currently absent from the public domain.

Antimicrobial Activity De Novo Screening in a 5-Oxopyrrolidine SAR Expansion Set

Class-level antibacterial MIC benchmarks of 32–64 µg/mL have been established for 5-oxopyrrolidine-2-carboxamide derivatives bearing thiophene and aryl substituents . CAS 1421441-92-0 represents an unexplored combination of the 5-oxopyrrolidine pharmacophore with a pyrano[4,3-d]thiazole heterocyclic tail. Procurement of this compound is justified only within a systematic SAR campaign that includes at least 5–10 matched analogs (differing only in the heterocyclic tail) tested simultaneously in a standardized microdilution panel (e.g., CLSI M07) against a defined panel of ESKAPE pathogens. Without these parallel data, the antimicrobial utility of this specific analog cannot be asserted.

Anti-Inflammatory or Antidepressant Pharmacological Follow-Up Only After Biochemical Target Deconvolution

The pyrano[4,3-d]thiazole scaffold carries historical patent claims of anti-inflammatory and antidepressant activity [3], but the molecular target(s) responsible for these effects are not disclosed in the public patent record. Therefore, procurement of CAS 1421441-92-0 for in vivo anti-inflammatory or behavioral pharmacology studies is not recommended unless it is part of a funded target deconvolution project (e.g., kinome-wide profiling, GPCR panel screening, or thermal proteome profiling) designed to identify the protein target(s) engaged by this specific 5-oxopyrrolidine-2-carboxamide analog. Target deconvolution results would then inform future procurement decisions and differentiate this compound from other scaffold members.

Quote Request

Request a Quote for N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.